molecular formula C4H11Cl2N5 B6247785 3-(1-aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride CAS No. 2408965-11-5

3-(1-aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride

Cat. No.: B6247785
CAS No.: 2408965-11-5
M. Wt: 200.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride is a chemical compound with significant applications in various scientific fields. It is known for its role as a selective inhibitor of Rho-associated protein kinases (ROCK), which are involved in various cellular functions such as contraction, motility, proliferation, and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride typically involves the reaction of 1H-1,2,4-triazole with ethylamine under controlled conditions. The process includes several steps such as:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

3-(1-aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazoles, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(1-aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 3-(1-aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride involves the inhibition of Rho-associated protein kinases (ROCK1 and ROCK2). It competes with ATP for binding to the catalytic site of these kinases, thereby preventing their activity. This inhibition leads to a decrease in the phosphorylation of downstream targets, affecting various cellular processes such as contraction, motility, and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride is unique due to its specific structure, which allows for selective inhibition of ROCK1 and ROCK2. Its high potency and selectivity make it a valuable tool in both research and potential therapeutic applications .

Properties

CAS No.

2408965-11-5

Molecular Formula

C4H11Cl2N5

Molecular Weight

200.1

Purity

95

Origin of Product

United States

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